2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide
Description
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a chlorophenoxy group, a methylphenyl group, and a methylpiperazinyl group
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O2/c1-17-3-5-18(6-4-17)21(26-13-11-25(2)12-14-26)15-24-22(27)16-28-20-9-7-19(23)8-10-20/h3-10,21H,11-16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPYQSASKOGHAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=C(C=C2)Cl)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three primary components:
- A 4-chlorophenoxyacetic acid moiety.
- A 2-(4-methylphenyl)ethyl backbone.
- A 4-methylpiperazine substituent.
Retrosynthetic analysis suggests two key disconnections:
- Amide bond formation between 2-(4-chlorophenoxy)acetic acid and the ethylamine intermediate.
- Assembly of the ethylamine intermediate via alkylation or reductive amination of 4-methylpiperazine with a 4-methylphenyl-containing precursor.
This strategy aligns with methodologies described for analogous piperazine-acetamide derivatives.
Synthesis of Key Intermediates
Preparation of 2-(4-Chlorophenoxy)acetic Acid
The 4-chlorophenoxyacetic acid backbone is typically synthesized via nucleophilic substitution. In a representative procedure:
- 4-Chlorophenol reacts with chloroacetic acid in alkaline aqueous conditions (NaOH, 80°C, 4 h).
- Acidification with HCl precipitates the product, which is recrystallized from ethanol (yield: 85–90%).
Critical parameters :
- Molar ratio of 4-chlorophenol to chloroacetic acid (1:1.2).
- pH control during acidification (pH 2–3) to prevent side reactions.
Synthesis of 2-(4-Methylphenyl)-2-(4-Methylpiperazin-1-yl)ethylamine
This intermediate is constructed through a two-step sequence :
Step 1: Alkylation of 4-Methylpiperazine
- 4-Methylpiperazine reacts with 2-bromo-1-(4-methylphenyl)ethane in dry toluene under reflux (12 h, N₂ atmosphere).
- Triethylamine (2 eq.) scavenges HBr, yielding 1-(2-(4-methylphenyl)ethyl)-4-methylpiperazine .
Optimization notes :
- Solvent choice : Toluene outperforms DMF due to reduced side-product formation.
- Yield : 68–72% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).
Step 2: Nitro Reduction to Primary Amine
Amide Bond Formation: Methodological Variations
Acyl Chloride Route
Procedure :
- 2-(4-Chlorophenoxy)acetyl chloride is prepared by treating the acid with thionyl chloride (reflux, 3 h).
- The acyl chloride reacts with the ethylamine intermediate in dry CH₂Cl₂, using triethylamine (3 eq.) as a base (0°C → rt, 8 h).
Data :
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0°C → room temperature | |
| Yield | 74% |
Advantages : High reactivity, minimal racemization.
Limitations : Moisture sensitivity necessitates anhydrous conditions.
Carbodiimide-Mediated Coupling
Procedure :
- 2-(4-Chlorophenoxy)acetic acid (1 eq.), EDC·HCl (1.2 eq.), and HOBt (1 eq.) are stirred in DMF (0°C, 30 min).
- The ethylamine intermediate (1 eq.) is added, and the reaction proceeds at rt for 24 h.
Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling reagent | EDC/HOBt | |
| Solvent | DMF | |
| Yield | 82% |
Advantages : Suitable for heat-sensitive substrates.
Limitations : Requires extensive purification to remove urea byproducts.
Optimization and Process Chemistry
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy and methylphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or tool.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be determined by the nature of these interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)ethyl]acetamide
- 2-(4-chlorophenoxy)-N-[2-(4-methylpiperazin-1-yl)ethyl]acetamide
Uniqueness
The presence of both the methylphenyl and methylpiperazinyl groups in 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide may confer unique properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.
Biological Activity
The compound 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, along with data tables summarizing key findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃ClN₂O₂
- Molecular Weight : 334.84 g/mol
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific cellular pathways:
- Inhibition of Osteoclastogenesis : A study demonstrated that a related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), effectively inhibited osteoclastogenesis. It altered the expression of osteoclast-specific marker genes and blocked the formation of mature osteoclasts, thereby suppressing bone resorption activity in vitro and preventing OVX-induced bone loss in vivo .
- Anticancer Activity : The compound has shown potential anticancer properties. In vitro studies have indicated that it may induce apoptosis in cancer cell lines, although specific IC₅₀ values for this compound are not extensively documented in available literature.
Case Studies and Research Findings
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity:
| Compound Name | Biological Activity | IC₅₀ (µM) |
|---|---|---|
| PPOAC-Bz | Osteoclast Inhibition | Not specified |
| Compound A | Antitumor | 0.01 |
| Compound B | Antitumor | 49.85 |
Q & A
Basic: What synthetic routes are established for synthesizing 2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 2-(4-chlorophenoxy)acetic acid with a substituted ethylamine precursor (e.g., 2-(4-methylphenyl)-2-(4-methylpiperazin-1-yl)ethylamine) using coupling reagents like EDCI/HOBt in dichloromethane .
- Step 2: Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
- Optimization Tips:
Basic: What spectroscopic and chromatographic methods validate the structural integrity and purity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Confirm the presence of key groups:
- Chlorophenoxy (δ 7.2–7.4 ppm for aromatic protons).
- Methylpiperazine (δ 2.3–2.5 ppm for N–CH₃).
- Acetamide carbonyl (δ 170–175 ppm in ¹³C NMR) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in complex regions.
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC: Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
Advanced: How to design in vitro assays for evaluating biological target interactions (e.g., kinase inhibition or GPCR modulation)?
Answer:
- Kinase Inhibition Assays:
- Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-Glo™ luminescent assays to measure IC₅₀ values. Include staurosporine as a positive control .
- Perform dose-response curves (1 nM–10 µM) in triplicate.
- GPCR Binding Studies:
- Radioligand displacement assays (e.g., ³H-labeled antagonists) on membrane preparations from HEK293 cells expressing target GPCRs .
- Analyze data with nonlinear regression (GraphPad Prism) to calculate Kᵢ values.
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR signals)?
Answer:
- Case Study: Unexpected doublets in aromatic regions may arise from rotational isomerism or impurities.
- Strategy 1: Variable-temperature NMR (VT-NMR) to assess dynamic effects. For example, cooling to −40°C may split signals into distinct conformers .
- Strategy 2: Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations using Gaussian 16) .
- Strategy 3: Purify via preparative HPLC to isolate isomers or remove impurities .
Basic: Which structural features dictate the compound’s physicochemical properties?
Answer:
- Chlorophenoxy Group: Enhances lipophilicity (clogP ~3.5), influencing membrane permeability.
- Methylpiperazine: Contributes to basicity (pKa ~8.5), aiding solubility in acidic buffers.
- Acetamide Linker: Stabilizes conformation via intramolecular hydrogen bonding, critical for target binding .
- Calculated Properties: Use tools like SwissADME to predict bioavailability (Rule of Five compliance) .
Advanced: How to assess metabolic stability using microsomal assays?
Answer:
- Protocol:
- Incubate compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C.
- Terminate reactions at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile.
- Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .
- Metabolite Identification: Use high-resolution MS/MS (Q-TOF) to detect hydroxylation or N-demethylation products .
Advanced: What computational methods predict binding modes to therapeutic targets?
Answer:
- Molecular Docking:
- Use AutoDock Vina or Schrödinger Glide to dock the compound into crystal structures (e.g., PDB: 1M17 for kinases). Prioritize poses with hydrogen bonds to catalytic lysine or π-π stacking with hydrophobic pockets .
- Molecular Dynamics (MD):
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.
- Waste Disposal: Collect organic waste in halogen-resistant containers for incineration .
Advanced: How to address low yields in the final coupling step?
Answer:
- Root Cause Analysis:
Advanced: What strategies validate target engagement in cellular models?
Answer:
- Cellular Thermal Shift Assay (CETSA):
- Treat cells (e.g., HeLa) with compound (10 µM, 1 hr), lyse, and heat (37–65°C). Centrifuge and quantify soluble target via Western blot .
- BRET/FRET Biosensors: Monitor real-time target modulation (e.g., cAMP levels for GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
